molecular formula C14H24ClN3O3 B4163557 N',N'-dimethyl-N-[4-(3-nitrophenoxy)butyl]ethane-1,2-diamine;hydrochloride

N',N'-dimethyl-N-[4-(3-nitrophenoxy)butyl]ethane-1,2-diamine;hydrochloride

Cat. No.: B4163557
M. Wt: 317.81 g/mol
InChI Key: FWCWBCCLTBSMJC-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride: is a synthetic organic compound with a complex structure. It is characterized by the presence of a nitrophenoxy group attached to a butyl chain, which is further connected to an ethanediamine backbone. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride typically involves multiple steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 3-nitrophenol.

    Etherification: The 3-nitrophenol is then etherified with 1-bromobutane to form 4-(3-nitrophenoxy)butane.

    Amine Alkylation: The 4-(3-nitrophenoxy)butane is reacted with N,N-dimethyl-1,2-ethanediamine under basic conditions to yield the target compound.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., lithium aluminum hydride) are commonly used for the reduction of the nitro group.

    Substitution: Alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nature of the substituent introduced.

    Hydrolysis: The products include the corresponding alcohol and phenol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of nitrophenoxy and diamine functionalities.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[4-(3-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-N’-[4-(2-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride
  • N,N-dimethyl-N’-[4-(4-nitrophenoxy)butyl]-1,2-ethanediamine hydrochloride

Comparison:

  • Structural Differences: The position of the nitro group on the phenoxy ring differs among these compounds, leading to variations in their chemical and biological properties.
  • Reactivity: The reactivity of these compounds in various chemical reactions can differ based on the electronic and steric effects of the nitro group.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary depending on the target and the context of use.

Properties

IUPAC Name

N',N'-dimethyl-N-[4-(3-nitrophenoxy)butyl]ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3.ClH/c1-16(2)10-9-15-8-3-4-11-20-14-7-5-6-13(12-14)17(18)19;/h5-7,12,15H,3-4,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCWBCCLTBSMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCCOC1=CC=CC(=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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